Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate
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Description
Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C25H18N2O3S and its molecular weight is 426.49. The purity is usually 95%.
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Biological Activity
Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Structure and Properties
This compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. Research indicates that thieno[2,3-b]pyridine derivatives can inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that these compounds may inhibit phosphoinositide phospholipase C (PI-PLC), leading to alterations in lipid metabolism and cellular signaling pathways. This inhibition can result in anti-proliferative effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) .
Anti-Proliferative Effects
Numerous studies have explored the anti-proliferative effects of this compound. In vitro assays have demonstrated significant inhibition of cell growth in various cancer cell lines:
Cell Line | Inhibition Percentage |
---|---|
MDA-MB-231 | >85% |
HCT116 | >85% |
These results suggest that the compound may serve as a lead in the development of new anticancer therapies .
Other Biological Activities
Beyond its anti-cancer properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of IκB kinase (IKK) activity, which is crucial in inflammatory responses .
- Vasodilatory Effects : Similar compounds within the thieno[2,3-b]pyridine class have exhibited vasodilatory properties, suggesting potential applications in cardiovascular diseases .
Study on Anti-Proliferative Activity
A study conducted on a series of thieno[2,3-b]pyridine derivatives evaluated their anti-proliferative activity against MDA-MB-231 and HCT116 cell lines. The study found that certain derivatives exhibited over 85% inhibition of cell growth, indicating their potential as effective anticancer agents .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of benzyl 3-amino derivatives has revealed that modifications to the thieno[2,3-b]pyridine core can significantly affect biological activity. For instance, substituents at specific positions on the aromatic rings were found to enhance or diminish anti-cancer efficacy .
Properties
IUPAC Name |
benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S/c26-22-21-18(20-12-7-13-29-20)14-19(17-10-5-2-6-11-17)27-24(21)31-23(22)25(28)30-15-16-8-3-1-4-9-16/h1-14H,15,26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIOHUGAMKOONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.